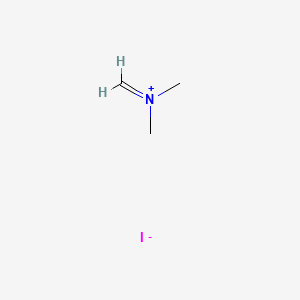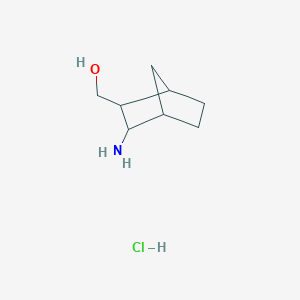
3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 is a chemical compound with the molecular formula C8H15NO · HCl and a molecular weight of 177.67 g/mol . This compound is known for its unique bicyclic structure, which includes a seven-membered ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 typically involves the reaction of a bicyclic ketone with ammonia or an amine under reducing conditions. One common method includes the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
科学的研究の応用
3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(2-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride: Similar structure but different position of the amino group.
Diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride: Contains a double bond in the bicyclic ring.
Diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride: Different stereochemistry compared to the diendo isomer.
Uniqueness
3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 is unique due to its specific bicyclic structure and the position of the amino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC名 |
(3-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H |
InChIキー |
JBSSFLCCAAVUFA-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C(C2N)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)
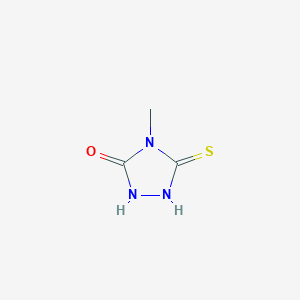
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)


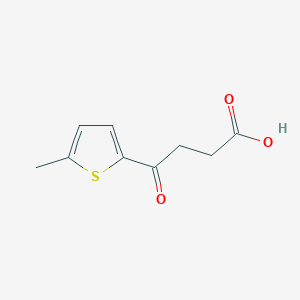
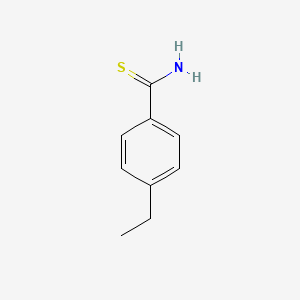
![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)



